molecular formula C19H22O B1336075 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone CAS No. 59662-38-3

1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone

Cat. No. B1336075
CAS RN: 59662-38-3
M. Wt: 266.4 g/mol
InChI Key: ZXGQIVDWCGHUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04017416

Procedure details

883 Gram of 4'-n-pentyl-4-acetylbiphenyl was introduced into a 30 l stainless steel reactor (provided with a stirrer, a reflux condenser and a funnel for dropwise adding), added 3.75 l of p-dioxane and dissolved with stirring. On the other hand, 1.8 kg of bromine was dropwise added to and dissolved in a solution of 2 kg of sodium hydroxide dissolved in 7.5 l of water, cooled to 10°-15° C. The resulting hypobromous acid solution was maintained at about 10° C. This solution was dropwise added to the above-mentioned p-dioxane solution over 50 minutes, followed by stirring at 35°-40° C for 3 hours, allowing to stand over one night, adding 250 g of sodium bisulfite, stirring, neutralizing with 2.8 l of conc. hydrochloric acid, separating the resulting solid by filtration, water-washing, drying and recrystallizing from 6 l of acetic acid, to give 747 g of 4'-n-pentyl-4-biphenylcarboxylic acid of m.p. 177° C (smectic liquid crystal being formed) (Yield 84%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 g
Type
reactant
Reaction Step Four
Quantity
2.8 L
Type
reactant
Reaction Step Five
Quantity
2 kg
Type
solvent
Reaction Step Six
Name
Quantity
7.5 L
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
3.75 L
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][C:15]([C:18](=[O:20])C)=[CH:14][CH:13]=2)=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5].BrBr.BrO.S(=O)(O)[O-:26].[Na+].Cl>[OH-].[Na+].O.O1CCOCC1>[CH2:1]([C:6]1[CH:7]=[CH:8][C:9]([C:12]2[CH:13]=[CH:14][C:15]([C:18]([OH:20])=[O:26])=[CH:16][CH:17]=2)=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH3:5] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)C1=CC=C(C=C1)C1=CC=C(C=C1)C(C)=O
Step Two
Name
Quantity
1.8 kg
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrO
Step Four
Name
Quantity
250 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Five
Name
Quantity
2.8 L
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
2 kg
Type
solvent
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
7.5 L
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Nine
Name
Quantity
3.75 L
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a stirrer, a reflux condenser and a funnel
ADDITION
Type
ADDITION
Details
for dropwise adding),
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10°-15° C
STIRRING
Type
STIRRING
Details
by stirring at 35°-40° C for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
to stand over one night
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
separating the resulting solid
FILTRATION
Type
FILTRATION
Details
by filtration, water-
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
recrystallizing from 6 l of acetic acid
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 747 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.